molecular formula C10H13BrFN B581090 1-Bromo-2-fluoro-3-(propylaminomethyl)benzene CAS No. 1355247-30-1

1-Bromo-2-fluoro-3-(propylaminomethyl)benzene

Cat. No.: B581090
CAS No.: 1355247-30-1
M. Wt: 246.123
InChI Key: AJMVFASBWROMOG-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(propylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN It is a derivative of benzene, substituted with bromine, fluorine, and a propylaminomethyl group

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-(propylaminomethyl)benzene typically involves a multi-step process. One common synthetic route includes the bromination and fluorination of a benzene derivative, followed by the introduction of the propylaminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and efficiency .

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(propylaminomethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-3-(propylaminomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(propylaminomethyl)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, while the propylaminomethyl group can interact with various biological molecules. These interactions can affect molecular pathways and lead to specific biological effects .

Comparison with Similar Compounds

1-Bromo-2-fluoro-3-(propylaminomethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-2-fluorobenzene: Lacks the propylaminomethyl group, making it less versatile in certain reactions.

    2-Bromo-3-fluoro-4-(propylaminomethyl)benzene: Has a different substitution pattern, leading to different chemical properties and reactivity.

    1-Chloro-2-fluoro-3-(propylaminomethyl)benzene:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMVFASBWROMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742761
Record name N-[(3-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-30-1
Record name N-[(3-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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